Cas no 69756-53-2 (3-(dibutylamino)-1-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-ylpropan-1-ol)

69756-53-2 structure
Nombre del producto:3-(dibutylamino)-1-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-ylpropan-1-ol
Número CAS:69756-53-2
MF:C26H30Cl2F3NO
Megavatios:500.423716068268
MDL:MFCD00866195
CID:93804
PubChem ID:37393
3-(dibutylamino)-1-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-ylpropan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)propan-1-ol
- Halofantrine [USAN]
- 1,3-Dichloro-alpha-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)-9-phenanthrenemetnaol
- 3-(Dibutylamino)-1-(1,3-dichlor-6-(trifluormethyl)-9-phenanthryl)propanol
- Halofantrina
- Halofantrina [INN-Spanish]
- Halofantrinum
- Halofantrinum [INN-Latin]
- UNII-Q2OS4303HZ
- dl-WR 171669
- 9-Phenanthrenemethanol, 1,3-dihydro-alpha-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)-
- 3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)-phenanthren-9-yl)propan-1-ol
- HALOFANTRINE
- 1,3-dichloro-6-trifluoromethyl-9-[1-hydroxy-3-(dibutylamino)-propyl]-phenanthrene
- 3-DIBUTYLAMINO-1-(1,3-DICHLORO-6-TRIFLUOROMETHYL-PHENANTHREN-9-YL)-PROPAN-1-OL HCL
- Halofan
- 1,3-Dichloro-alpha-[2-(dibutylamino)ethyl]-6-(trifluoromethyl)-9-phenanthrenemethanol
- (±)-Halofantrine
- 3-(dibutylamino)-1-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-ylpropan-1-ol
- 66051-74-9
- 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol
- Prestwick0_001031
- EN300-226522
- MLS006010152
- SMR001233418
- (+/-)-HALOFANTRINE
- Q2OS4303HZ
- 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propan-1-ol
- NCGC00179250-01
- 9-Phenanthrenemethanol, 1,3-dichloro-alpha-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)-, (+)-
- 3-(Dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]-1-propanol #
- CHEMBL1107
- BSPBio_001241
- Halofantrine (INN)
- Prestwick3_001031
- 9-PHENANTHRENEMETHANOL, 1,3-DICHLORO-.ALPHA.-(2-(DIBUTYLAMINO)ETHYL)-6-(TRIFLUOROMETHYL)-
- Halofantrine, (+)-
- HALOFANTRINE [WHO-DD]
- SMR004701269
- (-)-Halofantrine
- Halofantrine, (R)-
- CS-0017473
- AB00514703
- 1-[-1,3-dichloro-6-trifluoromethyl-9-phenanthryl]-3-di(n-butyl)aminopropanol
- 69756-53-2
- (+)-Halofantrine
- UNII-R7ADS21FSN
- (1)-Halofantrine
- DB01218
- AS-14162
- D-WR-171669
- NCI60_002593
- 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthrenyl]-1-propanol;hydrochloride
- Halofantrine [USAN:INN:BAN]
- NS00003472
- HALOFANTRINE [VANDF]
- L-WR-171669
- MLS002154111
- EINECS 274-104-1
- 1,3-DICHLORO-.ALPHA.-(2-(DIBUTYLAMINO)ETHYL)-6-(TRIFLUOROMETHYL)-9-PHENANTHRENEMETHANOL
- 1-[1,3-bis(chloranyl)-6-(trifluoromethyl)phenanthren-9-yl]-3-(dibutylamino)propan-1-ol;hydrochloride
- Q947595
- HY-A0148
- 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propan-1-ol;hydrochloride
- DL-WR-171669
- BPBio1_001366
- D08033
- 1,3-Dichloro-.alpha.-[2-(dibutylamino)ethyl]-6-(trifluoromethyl)-9-phenanthrene-methanol
- 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthrenyl]-1-propanol
- Prestwick2_001031
- SCHEMBL43795
- R7ADS21FSN
- HALOFANTRINE [INN]
- NCGC00179250-04
- Prestwick1_001031
- UNII-4646B297U7
- CHEBI:94392
- HALOFANTRINE [MI]
- 9-Phenanthrenemethanol, 1,3-dichloro-.alpha.-[2-(dibutylamino)ethyl]-6-(trifluoromethyl)-(1)
- 4646B297U7
- GTPL10019
- 9-Phenanthrenemethanol, 1,3-dichloro-alpha-(2-(dibutylamino)ethyl)-6-(trifluoromethyl)-, (-)-
- BCP13777
- cid_37392
- FT-0601579
- DTXSID0023119
- 66051-76-1
- Halofantrine, (-)-
- BDBM79214
- C07634
- AKOS015907678
- SPBio_003092
- 9-Phenanthrenemethanol, 1,3-dichloro-.alpha.-[2-(dibutylamino)ethyl]-6-(trifluoromethyl)-
- AC-481
- 1,3-Dichloro-.alpha.-[2-(dibutylamino)ethyl]-6- (trifluoromethyl)-9-phenathrenemethanol
- Halfan
- AS-839/43469859
- 3-(Dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]-1-propanol
- BRD-A51964809-003-12-6
-
- MDL: MFCD00866195
- Renchi: InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
- Clave inchi: FOHHNHSLJDZUGQ-UHFFFAOYSA-N
- Sonrisas: CCCCN(CCCC)CCC(C1=CC2=C(C=C(C=C2Cl)Cl)C3=C1C=CC(=C3)C(F)(F)F)O
Atributos calculados
- Calidad precisa: 499.16600
- Masa isotópica única: 499.166
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 11
- Complejidad: 584
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 8.6
- Superficie del Polo topológico: 23.5A^2
Propiedades experimentales
- Color / forma: White solid
- Denso: 1.244±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 199-205°C
- Punto de ebullición: 596.2 °C at 760 mmHg
- Punto de inflamación: 314.4 °C
- índice de refracción: 1.577
- Disolución: Insuluble (4.0E-6 g/L) (25 ºC),
- PSA: 23.47000
- Logp: 8.64430
3-(dibutylamino)-1-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-ylpropan-1-ol Información de Seguridad
- Palabra de señal:None
- Instrucciones de peligro: H413
- Declaración de advertencia: P273; P501
- Condiciones de almacenamiento:Store long-term at 2-8°C
3-(dibutylamino)-1-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-ylpropan-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-226522-0.1g |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol |
69756-53-2 | 95% | 0.1g |
$395.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1235964-5mg |
3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)propan-1-ol |
69756-53-2 | 95% | 5mg |
$185 | 2024-06-07 | |
eNovation Chemicals LLC | Y1235964-10mg |
3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)propan-1-ol |
69756-53-2 | 95% | 10mg |
$245 | 2024-06-07 | |
Enamine | EN300-226522-1.0g |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol |
69756-53-2 | 1g |
$0.0 | 2023-06-06 | ||
A2B Chem LLC | AC72074-10mg |
Halofantrine |
69756-53-2 | 95% | 10mg |
$126.00 | 2024-04-19 | |
1PlusChem | 1P005UJU-5mg |
3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)propan-1-ol |
69756-53-2 | 95% | 5mg |
$85.00 | 2024-04-21 | |
1PlusChem | 1P005UJU-100mg |
3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)propan-1-ol |
69756-53-2 | 95% | 100mg |
$981.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1235964-50mg |
3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)propan-1-ol |
69756-53-2 | 95% | 50mg |
$790 | 2025-02-26 | |
eNovation Chemicals LLC | Y1235964-5mg |
3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)propan-1-ol |
69756-53-2 | 95% | 5mg |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | Y1235964-100mg |
3-(Dibutylamino)-1-(1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl)propan-1-ol |
69756-53-2 | 95% | 100mg |
$1390 | 2025-02-25 |
3-(dibutylamino)-1-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-ylpropan-1-ol Literatura relevante
-
Mousmee Sharma,Parteek Prasher RSC Med. Chem. 2020 11 184
-
Livia Neves Borgheti-Cardoso,María San Anselmo,Elena Lantero,Alexandre Lancelot,José Luis Serrano,Silvia Hernández-Ainsa,Xavier Fernàndez-Busquets,Teresa Sierra J. Mater. Chem. B 2020 8 9428
-
3. The synthesis and micellar properties of a novel anionic surfactantRose F. D. Jones,Patrick Camilleri,Anthony J. Kirby,George N. Okafo J. Chem. Soc. Chem. Commun. 1994 1311
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
5. Intermolecular interactions responsible for the absence of chiral recognition: aromatic C–H ? O hydrogen bonding in the crystal structure of 3-chloro-9,13-dibutylamino-1-hydroxypropyl-6-trifluomethylphenanthrene propan-2-ol solvate hydrochloridePatrick Camilleri,Drake S. Eggleston,Henry S. Rzepa,Michael L. Webb J. Chem. Soc. Chem. Commun. 1994 1135
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